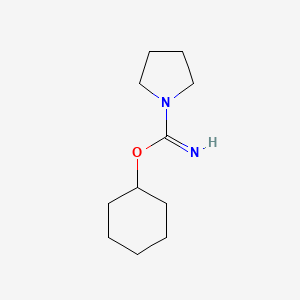

Cyclohexyl 1-pyrrolidinecarboximidoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91296-66-1 |

|---|---|

Molecular Formula |

C11H20N2O |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

cyclohexyl pyrrolidine-1-carboximidate |

InChI |

InChI=1S/C11H20N2O/c12-11(13-8-4-5-9-13)14-10-6-2-1-3-7-10/h10,12H,1-9H2 |

InChI Key |

JRENDPPRQCEILZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=N)N2CCCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclohexyl 1 Pyrrolidinecarboximidoate and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Imidoate Moiety

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For Cyclohexyl 1-pyrrolidinecarboximidoate, the central functional group is the N-substituted imidate moiety. The primary strategic disconnections can be made at the C–O and C=N bonds of this group, leading to several plausible synthetic pathways.

Pathway A: Disconnection of the C(imido)–O(cyclohexyloxy) bond. This is the most common and direct approach, identifying a pyrrolidine-based nitrogenous precursor and cyclohexanol. The nitrogenous precursor could be an N-substituted amide (N-cyclohexylpyrrolidine-1-carboxamide) requiring O-alkylation, or more directly, a nitrile (pyrrolidine-1-carbonitrile) which can react with cyclohexanol.

Pathway B: Disconnection of the N(pyrrolidine)–C(imido) bond. This route suggests a reaction between pyrrolidine (B122466) and a pre-formed cyclohexyl carboximidoate derivative, such as a cyclohexyl carbonochloridimidate. This pathway is generally less common for this specific substitution pattern.

Pathway C: Disconnection involving the C=N bond. This strategy would conceptually involve the condensation of a cyclohexyl amine with a pyrrolidine-1-carboxylate derivative. However, forming the C=N double bond in this manner is often less efficient than methods that build upon a pre-existing carbon-nitrogen multiple bond (like a nitrile).

Based on established imidate syntheses, Pathway A offers the most versatile and highest-yielding approaches. Therefore, subsequent sections will focus on synthetic methodologies derived from this retrosynthetic strategy, emphasizing the preparation of key precursors and the final imidate-forming reactions.

Precursor Synthesis and Functionalization Routes

The successful synthesis of the target imidoate relies on the efficient preparation of its key precursors: a functionalized pyrrolidine ring and a suitable cyclohexyl-containing reactant.

Pyrrolidine Ring Functionalization

The pyrrolidine moiety requires functionalization at the nitrogen atom to incorporate the carbon that will become the imidoate carbon. The two most strategically important precursors are pyrrolidine-1-carbonitrile and N-cyclohexylpyrrolidine-1-carboxamide.

Synthesis of Pyrrolidine-1-carbonitrile: This precursor can be readily synthesized from pyrrolidine itself. A standard method involves the reaction of pyrrolidine with cyanogen bromide (BrCN) in a suitable solvent like diethyl ether or dichloromethane, often in the presence of a mild base such as potassium carbonate to neutralize the HBr byproduct.

Synthesis of N-substituted Pyrrolidine Derivatives: The synthesis of N-substituted pyrrolidines is a cornerstone of medicinal and synthetic chemistry. mdpi.com For precursors like N-cyclohexylpyrrolidine-1-carboxamide, a two-step sequence is typical. First, pyrrolidine can be reacted with an acylating agent like phosgene or a phosgene equivalent (e.g., triphosgene) to form pyrrolidine-1-carbonyl chloride. This intermediate can then be reacted with cyclohexylamine to form the desired N-cyclohexyl-substituted urea analogue. Alternatively, direct acylation of N-cyclohexylpyrrolidine with a suitable carbonyl source can be employed. nih.gov More advanced methods for creating functionalized pyrrolidines include ring-contraction of pyridines or 1,3-dipolar cycloaddition reactions, which can introduce a variety of substituents if needed for analogue synthesis. nih.govnih.gov

Cyclohexyl Ring Introduction and Modification

The cyclohexyl group is a common structural motif in organic chemistry, valued for its conformational properties and its ability to increase lipophilicity. fiveable.menbinno.com

Cyclohexanol as a Precursor: For the most direct synthetic routes, such as the Pinner reaction, cyclohexanol is the key precursor. On an industrial scale, cyclohexanol is produced by the catalytic hydrogenation of benzene to cyclohexane, followed by oxidation. wikipedia.org For laboratory-scale synthesis, it is a readily available commercial reagent.

Introduction of the Cyclohexyl Group: When the synthetic strategy requires a pre-formed N-cyclohexyl bond, several methods are available. Reductive amination is a powerful technique, involving the reaction of cyclohexanone with pyrrolidine in the presence of a reducing agent like sodium triacetoxyborohydride to form N-cyclohexylpyrrolidine. Nucleophilic substitution, where cyclohexyl bromide reacts with pyrrolidine, can also be used, though it may be complicated by elimination side reactions. fiveable.me The cyclohexyl group itself is generally robust and unreactive, making it an excellent scaffold that does not typically require protecting groups during subsequent synthetic steps. fiveable.me

Direct Imidoate Formation Methodologies

With the necessary precursors in hand, the final step involves the construction of the imidate functional group. The two primary strategies for this transformation are condensation reactions starting from an amide and addition reactions to a nitrile. wikipedia.orgrroij.com

Condensation Reactions

Condensation reactions in this context typically refer to the O-alkylation of an amide precursor, such as N-cyclohexylpyrrolidine-1-carboxamide. rroij.com This approach avoids the often harsh acidic conditions of other methods. The key challenge in amide alkylation is controlling the regioselectivity between N-alkylation and the desired O-alkylation. To favor O-alkylation, "hard" alkylating agents are preferred according to Hard-Soft Acid-Base (HSAB) theory, as the oxygen atom is a "harder" nucleophile than the nitrogen atom in the amide tautomer.

Powerful electrophiles such as trialkyloxonium salts (e.g., Meerwein's reagent, triethyloxonium tetrafluoroborate) or dimethyl sulfate are effective for this purpose. rroij.com The reaction is typically performed in an inert aprotic solvent.

Another condensation approach involves the reaction of an amine with an orthoester. For example, N-cyclohexylpyrrolidine could be condensed with an orthoester like triethyl orthoformate in the presence of an acid catalyst to form an N-functionalized imidate. rroij.com

| Reagent | Typical Conditions | Mechanism | Key Advantages |

|---|---|---|---|

| Trialkyloxonium Tetrafluoroborates (Meerwein's Reagents) | Inert solvent (e.g., CH₂Cl₂), room temperature | Direct O-alkylation of the amide | High reactivity, favors O-alkylation |

| Dimethyl Sulfate | Inert solvent, often with a non-nucleophilic base | Direct O-alkylation | Commercially available and effective |

| Alkyl Halides (with Ag⁺ salts) | Heat, presence of silver salts (e.g., Ag₂O) | Silver ion coordinates to oxygen, promoting alkylation | Activates less reactive alkyl halides |

Addition Reactions to Nitriles

The most classic and widely used method for synthesizing imidates from nitriles is the Pinner reaction. wikipedia.orgwikipedia.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. nih.govorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of pyrrolidine-1-carbonitrile with cyclohexanol.

The mechanism begins with the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride gas, which generates a highly electrophilic nitrilium ion. rroij.comnih.gov The alcohol (cyclohexanol) then acts as a nucleophile, attacking the nitrilium carbon. A final deprotonation step yields the imidate, which is isolated as its hydrochloride salt, known as a Pinner salt. wikipedia.orgnih.gov Subsequent neutralization with a base liberates the free imidate.

While gaseous HCl is traditional, other acid catalysts, including Lewis acids like trimethylsilyl triflate, have been developed to promote the reaction under milder conditions. nih.gov The Pinner reaction works best with primary and secondary alcohols. The reaction is thermodynamically controlled, and low temperatures are often used to prevent the Pinner salt from decomposing. wikipedia.org

| Acid Catalyst | Solvent | Temperature | Notes |

|---|---|---|---|

| Anhydrous HCl (gas) | Anhydrous alcohol, ether, or chloroform | Low temperature (e.g., 0 °C) | The classic method; requires handling of gaseous acid. organic-chemistry.org |

| H₂SO₄ | Anhydrous alcohol | Variable | Strong proton source, but can lead to side reactions. |

| Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) | Dichloromethane or other aprotic solvents | Room temperature or below | Offers milder reaction conditions and can be more chemoselective. nih.gov |

| p-Toluenesulfonic acid | Anhydrous alcohol | Reflux | Solid acid catalyst, easier to handle than gaseous HCl. |

Catalytic Approaches in this compound Synthesis

Catalysis offers a powerful tool for the synthesis of carboximidoates, enabling reactions under milder conditions with improved yields and selectivity. Both transition metal catalysis and organocatalysis have emerged as key strategies in the formation of the carboximidoate functional group.

Transition metal catalysis has been widely employed for the formation of C-N and C-O bonds, which are central to the synthesis of carboximidoates. While direct transition metal-catalyzed synthesis of this compound is not extensively documented, analogous transformations provide a conceptual framework.

A plausible approach involves the coupling of a pyrrolidine-derived precursor with a cyclohexyl-containing moiety, facilitated by a transition metal catalyst. For instance, a palladium- or copper-catalyzed cross-coupling reaction could be envisioned. These reactions typically exhibit high functional group tolerance and can proceed under relatively mild conditions.

Table 1: Potential Transition Metal-Catalyzed Reactions for Carboximidoate Synthesis

| Catalyst System | Reactant A | Reactant B | Potential Product |

| Pd(OAc)₂ / Ligand | Pyrrolidine-1-carboximidoyl chloride | Cyclohexanol | This compound |

| CuI / Base | Pyrrolidine-1-carbonitrile | Cyclohexanol | This compound |

It is important to note that the conditions and feasibility of these specific reactions would require experimental validation.

Organocatalysis has gained prominence as a sustainable and metal-free alternative for various organic transformations. In the context of carboximidoate synthesis, organocatalysts can be employed to activate substrates and facilitate nucleophilic attack.

One potential organocatalytic route to this compound could involve the use of a chiral amine or a Brønsted acid catalyst. For example, a catalyst could activate a pyrrolidine-1-carbonitrile towards nucleophilic addition of cyclohexanol. The choice of catalyst can influence the reaction rate and, in stereoselective variants, the enantiomeric excess of the product.

Stereoselective and Asymmetric Synthesis of this compound

The development of stereoselective and asymmetric methods is crucial when the target molecule contains stereocenters, as is often the case for biologically active compounds. For this compound, chirality can be introduced at the cyclohexyl ring or at the pyrrolidine ring.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. In the synthesis of a chiral analogue of this compound, a chiral auxiliary could be attached to either the pyrrolidine or cyclohexyl precursor.

For instance, a chiral alcohol derived from the cyclohexyl moiety could be used. The inherent chirality of the auxiliary would direct the formation of a specific stereoisomer during the carboximidoate-forming reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis compared to the use of chiral auxiliaries. A chiral catalyst, either a transition metal complex with a chiral ligand or a chiral organocatalyst, can create a chiral environment that favors the formation of one enantiomer over the other.

For the synthesis of a chiral pyrrolidinecarboximidoate scaffold, a desymmetrization of a prochiral starting material could be a powerful strategy. For example, a chiral catalyst could selectively catalyze the reaction at one of two equivalent functional groups, leading to a non-racemic product.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more environmentally benign and economically viable routes.

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic (as opposed to stoichiometric) reagents to increase efficiency and reduce waste.

Use of Safer Solvents and Auxiliaries: Opting for less hazardous solvents or, ideally, solvent-free conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Table 2: Comparison of Synthetic Strategies based on Green Chemistry Principles

| Synthetic Strategy | Atom Economy | Use of Catalysis | Solvent Waste | Energy Input |

| Stoichiometric Reagents | Low | No | High | Often High |

| Transition Metal Catalysis | Moderate to High | Yes | Moderate | Moderate |

| Organocatalysis | Moderate to High | Yes | Moderate | Low to Moderate |

| One-Pot Synthesis | High | Yes | Low | Potentially Low |

By embracing these advanced synthetic methodologies, the preparation of this compound and its analogues can be achieved with greater control, efficiency, and environmental responsibility.

Mechanistic Elucidation of Cyclohexyl 1 Pyrrolidinecarboximidoate Reactions

Fundamental Reactivity Patterns of the Carboximidoate Group

The carboximidoate group, often referred to as an imidoate or imino ether, is structurally characterized by a nitrogen atom double-bonded to a carbon, which is also single-bonded to an oxygen. This arrangement imparts a unique reactivity profile, allowing it to act as both a nucleophile and an electrophile. The reactivity is largely governed by the electronic properties of the C=N double bond and the lone pairs of electrons on the nitrogen and oxygen atoms.

The carboximidoate functionality possesses two primary sites for nucleophilic attack: the sp2-hybridized imidoate nitrogen and the sp3-hybridized oxygen atom. Both atoms have lone pairs of electrons that can be donated to form new bonds. wikipedia.org The relative nucleophilicity of these sites is influenced by resonance and the reaction conditions.

The nitrogen atom's lone pair can participate in nucleophilic reactions, a characteristic shared by other nitrogen-containing functional groups like imines and amines. libretexts.orglibretexts.org Similarly, the oxygen atom, akin to an ether or alcohol, can act as a nucleophile. wikipedia.org The competition between N-attack and O-attack is a key mechanistic consideration. In general, within a series of nucleophiles featuring the same attacking element, nucleophilicity often correlates with basicity. wikipedia.org

| Site | Hybridization | Factors Influencing Nucleophilicity | Potential Reactions |

| Nitrogen | sp² | Lone pair availability, steric hindrance, solvent effects. Less basic than a comparable amine nitrogen due to sp² character. | Alkylation, Acylation, Protonation |

| Oxygen | sp³ | Lone pair availability, steric hindrance from the cyclohexyl group, inductive effects. | Alkylation, Protonation, Lewis acid coordination |

This table provides an illustrative comparison of the nucleophilic centers in Cyclohexyl 1-pyrrolidinecarboximidoate based on general chemical principles.

The carbon atom of the C=N double bond in the carboximidoate group is analogous to the carbonyl carbon in amides and esters. Due to the electronegativity of the adjacent nitrogen and oxygen atoms, this carbon is electron-deficient and thus electrophilic. libretexts.org It serves as a prime target for attack by nucleophiles.

The electrophilicity of this carbon is significantly enhanced upon protonation of the imidoate nitrogen. libretexts.orgyoutube.com In an acidic medium, the protonated imidoate forms an iminium ion, which features a positively charged nitrogen atom. This positive charge is delocalized via resonance, placing a substantial partial positive charge on the carbon and making it highly susceptible to nucleophilic addition. libretexts.orgyoutube.com This behavior is a cornerstone of imine and enamine formation chemistry. libretexts.org The reactivity of carboxylic acid derivatives generally follows an order based on the stability of the leaving group, with more reactive derivatives having weaker bases as leaving groups. libretexts.orglibretexts.org

Reaction Pathways and Transition State Analysis

Understanding the specific reaction pathways of this compound requires an analysis of its behavior in common chemical transformations, including hydrolysis, transamidation, and cycloaddition reactions.

Like other carboxylic acid derivatives such as esters and amides, carboximidoates can undergo hydrolysis to yield a carboxylic acid derivative and an alcohol or amine. pressbooks.pubsydney.edu.au The hydrolysis of this compound can proceed via either acid- or base-catalyzed pathways, typically involving a nucleophilic acyl substitution mechanism. sydney.edu.au

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon atom. youtube.com This forms a tetrahedral intermediate, which can then collapse to expel either a cyclohexoxide ion or a pyrrolidide anion as the leaving group. The relative leaving group ability influences the product distribution. The ease of hydrolysis for carboxylic acid derivatives generally depends on their stability. sydney.edu.au

| Carboxylic Acid Derivative | General Reactivity to Hydrolysis | Catalyst Required |

| Acyl Chloride | Very High | None (reacts with water) pressbooks.pubesisresearch.org |

| Acid Anhydride | High | None (reacts with water) pressbooks.pubesisresearch.org |

| Thioester | Moderate-High | Acid or Base |

| Ester | Moderate | Acid or Base pressbooks.pub |

| Carboximidoate (estimated) | Moderate | Acid or Base |

| Amide | Low | Strong Acid or Base, Heat pressbooks.pub |

| Carboxylate | Very Low (unreactive) | N/A |

This table compares the general reactivity of various carboxylic acid derivatives towards hydrolysis, with an estimated placement for carboximidoates.

Transamidation is the conversion of one amide into another by reaction with an amine. nih.gov A similar process, transimidoation, can occur with carboximidoates. In the case of this compound, reaction with a primary or secondary amine could lead to the displacement of either pyrrolidine (B122466) or cyclohexanol. These reactions are typically equilibrium-controlled and may require catalysis, often by metal salts or acids, to proceed efficiently. nih.govresearchgate.netresearchgate.net The mechanism is analogous to hydrolysis, with the amine acting as the nucleophile instead of water. The reaction involves a nucleophilic attack on the imidoate carbon, formation of a tetrahedral intermediate, and subsequent elimination of the leaving group. nih.gov

Cycloaddition reactions are powerful tools for constructing cyclic molecules in a single step. cem.com The C=N double bond (imine functionality) within the carboximidoate group can participate as a component in various cycloaddition reactions. libretexts.orglibretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction) : The imidoate's C=N bond can act as a dienophile, reacting with a 1,3-diene to form a six-membered nitrogen-containing heterocycle. These reactions are concerted pericyclic processes governed by orbital symmetry. libretexts.org

[3+2] Cycloaddition (Dipolar Cycloaddition) : The C=N bond can also function as a dipolarophile, reacting with 1,3-dipoles such as diazo compounds, azides, or nitrones. researchgate.net This type of reaction leads to the formation of five-membered heterocyclic rings. For instance, a reaction with a diazoacetate could yield a pyrazole derivative. researchgate.net

[2+2] Cycloaddition : While thermal [2+2] cycloadditions between two alkene-like systems are often symmetry-forbidden, photochemical [2+2] cycloadditions can occur upon irradiation. libretexts.org The C=N bond of the imidoate could potentially react with an alkene under photochemical conditions to form a four-membered azetidine ring.

| Cycloaddition Type | Imidoate Role | Reactant Partner (Example) | Product Ring System |

| [4+2] Diels-Alder | Dienophile | 1,3-Butadiene | Six-membered N-heterocycle |

| [3+2] Dipolar | Dipolarophile | Methyl Diazoacetate researchgate.net | Five-membered N-heterocycle (e.g., Pyrazole derivative) |

| [2+2] Photochemical | 2π component | Ethylene | Four-membered N-heterocycle (Azetidine) |

This table summarizes potential cycloaddition reactions involving the C=N bond of a carboximidoate.

Kinetic and Thermodynamic Studies of this compound Transformations

Transformations of this compound, such as hydrolysis or aminolysis, would likely proceed through nucleophilic attack at the electrophilic imino carbon. The rate of these reactions would be dependent on the concentration of the reactants, the temperature, and the presence of catalysts. For instance, acid catalysis is a common feature in the hydrolysis of carboximidates, proceeding via protonation of the nitrogen atom, which enhances the electrophilicity of the carbon atom.

The thermodynamic landscape of these transformations would be governed by the relative stabilities of the reactants, intermediates, and products. The hydrolysis of a carboximidate to an ester and an amine, for example, is generally a thermodynamically favorable process, driven by the formation of more stable carbonyl and amine functional groups.

A hypothetical kinetic study of the hydrolysis of this compound could yield data similar to that presented in the interactive table below, which illustrates how rate constants might vary with temperature, allowing for the calculation of activation parameters.

| Temperature (K) | Hypothetical Rate Constant (s⁻¹) |

| 298 | 1.2 x 10⁻⁴ |

| 308 | 2.5 x 10⁻⁴ |

| 318 | 5.1 x 10⁻⁴ |

| 328 | 1.0 x 10⁻³ |

This is a hypothetical data table for illustrative purposes.

From such data, the activation energy (Ea) and other thermodynamic parameters like enthalpy (ΔH‡) and entropy (ΔS‡) of activation could be determined using the Arrhenius and Eyring equations, providing insight into the energy barrier and the molecularity of the rate-determining step.

Influence of Substituent Effects on Reaction Selectivity and Rate

The electronic and steric nature of substituents on both the cyclohexyl and pyrrolidine rings of this compound would be expected to exert a significant influence on the rate and selectivity of its reactions.

Electronic Effects: Electron-donating groups on the cyclohexyl ring would increase the electron density on the oxygen atom, potentially making the carboximidate a better leaving group and thus accelerating reactions that involve its departure. Conversely, electron-withdrawing groups would decrease the basicity of the nitrogen atom, making it less susceptible to protonation and potentially slowing down acid-catalyzed reactions. On the pyrrolidine ring, substituents could modulate the nucleophilicity of the nitrogen atom in its free amine form after a reaction.

Steric Effects: The bulky cyclohexyl group can sterically hinder the approach of nucleophiles to the electrophilic carbon center. This steric hindrance can significantly reduce the rate of reaction compared to carboximidates with smaller alkyl groups. Substituents on the cyclohexyl or pyrrolidine rings, particularly at positions alpha to the connecting atoms, would further enhance this steric hindrance.

The interplay of these electronic and steric effects can also influence the regioselectivity and stereoselectivity of reactions. For instance, in reactions with unsymmetrical reagents, the site of attack could be directed by the electronic preferences and steric accessibility of the different parts of the molecule.

The following interactive table provides a hypothetical illustration of how different substituents on the cyclohexyl ring might affect the relative rate of a generic nucleophilic substitution reaction.

| Substituent on Cyclohexyl Ring (para-position) | Relative Rate |

| -H | 1.0 |

| -OCH₃ (Electron-donating) | 1.8 |

| -NO₂ (Electron-withdrawing) | 0.4 |

| -C(CH₃)₃ (Sterically hindering) | 0.7 |

This is a hypothetical data table for illustrative purposes.

Role of Solvation in Reaction Mechanisms

The solvent in which a reaction is conducted plays a crucial role in the mechanism by stabilizing or destabilizing the reactants, transition states, and products. For transformations of this compound, the polarity and protic nature of the solvent would be key factors.

Polar Solvents: Reactions that proceed through charged intermediates or transition states, such as the protonated carboximidate in an acid-catalyzed hydrolysis, would be significantly accelerated in polar solvents. The ability of polar solvent molecules to solvate and stabilize these charged species lowers the activation energy of the reaction.

Protic Solvents: Protic solvents, such as water and alcohols, can participate directly in the reaction mechanism by acting as proton donors or acceptors. In the hydrolysis of a carboximidate, water not only acts as a nucleophile but also as a proton source to facilitate the reaction. The ability of protic solvents to form hydrogen bonds can also play a significant role in stabilizing key intermediates.

Conversely, reactions that involve non-polar reactants and transition states may be faster in non-polar solvents. The choice of solvent can therefore be a powerful tool to control the rate and even the outcome of a reaction. For example, a change from a polar protic solvent to a polar aprotic solvent could alter the nucleophilicity of a reagent and change the reaction pathway.

The effect of the solvent on reaction rates can be quantified by studying the reaction kinetics in a range of solvents with varying dielectric constants and hydrogen bonding capabilities. This allows for the determination of parameters that describe the sensitivity of the reaction to the solvent's properties.

Advanced Spectroscopic and Structural Characterization of Cyclohexyl 1 Pyrrolidinecarboximidoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

1D NMR (¹H, ¹³C, ¹⁵N) for Core and Peripheral Group Analysis

No experimental or reliably predicted ¹H, ¹³C, or ¹⁵N NMR data for Cyclohexyl 1-pyrrolidinecarboximidoate could be located. This information is crucial for assigning the chemical shifts of the protons, carbons, and nitrogens within the cyclohexyl and pyrrolidine (B122466) rings, as well as the central carboximidoate functional group.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Without 1D NMR data, the analysis of 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) is not feasible. These techniques are instrumental in establishing through-bond and through-space correlations to build a complete picture of the molecule's connectivity and three-dimensional structure.

Advanced NMR Experiments for Conformational Dynamics

Information regarding the use of advanced NMR experiments to study the conformational dynamics of this compound is not available. Such studies would provide insight into the flexibility and preferred spatial arrangements of the cyclohexyl and pyrrolidine rings.

Vibrational Spectroscopy for Functional Group Identification and Environmental Effects

Fourier Transform Infrared (FT-IR) Spectroscopy

No FT-IR spectrum for this compound is available in the public domain. An FT-IR spectrum would reveal the characteristic vibrational frequencies of its functional groups, such as the C=N and C-O bonds of the carboximidoate moiety and the C-H bonds of the aliphatic rings.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Mapping

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of a compound by providing its exact mass, which allows for the determination of its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, positive-ion mode ESI would likely result in the protonated molecule, [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments would then be performed on the protonated molecule to induce fragmentation. By analyzing the masses of the resulting fragment ions, a fragmentation pathway can be proposed, which provides valuable structural information.

Illustrative ESI-MS/MS Fragmentation Data for this compound:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 197.1699 | 114.0964 | C6H11 (cyclohexyl radical) | Protonated 1-pyrrolidinecarboximidoate |

| 197.1699 | 84.0808 | C7H13N (cyclohexylcyanide) | Protonated pyrrolidine |

| 197.1699 | 71.0702 | C6H11N2 (cyclohexyl-diazene) | Pyrrolidinium cation |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an ESI-MS/MS experiment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov In GC, the sample is vaporized and passed through a column that separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification.

For purity assessment of this compound, a GC-MS analysis would reveal the presence of any impurities, such as starting materials, byproducts, or degradation products. The retention time of the main peak would be characteristic of the compound under the specific GC conditions, and the mass spectrum of this peak would confirm its identity. The relative peak areas in the chromatogram can be used to estimate the purity of the sample.

Illustrative GC-MS Data for Purity Assessment:

| Retention Time (min) | Major m/z values | Tentative Identification | Relative Area (%) |

| 8.52 | 196, 113, 83, 70 | This compound | 99.5 |

| 6.21 | 99, 81, 68 | Cyclohexanone (impurity) | 0.3 |

| 7.15 | 71, 70, 43 | Pyrrolidine (impurity) | 0.2 |

Note: This data is hypothetical and illustrates how GC-MS can be used for purity analysis.

X-ray Crystallography for Precise Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

A successful X-ray crystallographic analysis of this compound would reveal how the individual molecules are arranged in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonds, van der Waals forces, or dipole-dipole interactions, which govern the crystal packing. Understanding these interactions is crucial for comprehending the physical properties of the solid material. For instance, the presence of N—H···N or C—H···N hydrogen bonds could be identified. nih.govresearchgate.net

Absolute Configuration Determination

If this compound were synthesized as a single enantiomer, X-ray crystallography could be used to determine its absolute configuration. This is typically achieved by using a chiral reference within the crystal or by analyzing the anomalous dispersion of the X-rays.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess and Stereochemical Analysis

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. Electronic Circular Dichroism (ECD) is one such technique that measures the differential absorption of left and right circularly polarized light by a chiral compound.

For a chiral sample of this compound, the ECD spectrum would be a unique fingerprint of its stereochemistry. The sign and intensity of the Cotton effects in the ECD spectrum could be correlated with the absolute configuration of the molecule, often with the aid of computational chemistry. Furthermore, ECD can be a valuable tool for determining the enantiomeric excess of a sample.

Illustrative ECD Spectral Data:

| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |

| 210 | +15,000 |

| 245 | -8,000 |

Note: This data is hypothetical and represents the type of information obtained from an ECD experiment.

Structure Reactivity Relationships and Analogues of Cyclohexyl 1 Pyrrolidinecarboximidoate

Systematic Chemical Modifications of the Pyrrolidine (B122466) Ring

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a common scaffold in many biologically active compounds and serves as a versatile platform for chemical modification mdpi.comnih.gov. Alterations to this ring can profoundly impact the reactivity of the exocyclic carboximidoate group.

The introduction of substituents onto the pyrrolidine ring can modulate the electronic and steric environment of the molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the ring can alter the electron density of the pyrrolidine nitrogen and, by extension, the nucleophilicity and basicity of the carboximidoate nitrogen.

The basicity of pyrrolidines is a key factor in their nucleophilic character researchgate.net. The lone pair of electrons on the pyrrolidine nitrogen is involved in the resonance of the carboximidoate group, influencing its reactivity. Substituents on the pyrrolidine ring can either enhance or diminish the availability of these electrons.

Electron-Donating Groups (EDGs): Alkyl groups, for instance, are weakly electron-donating through an inductive effect. Their presence on the pyrrolidine ring would be expected to increase the electron density on the ring nitrogen. This, in turn, could enhance the basicity of the exocyclic imine nitrogen of the carboximidoate, potentially making it more susceptible to protonation or reaction with electrophiles.

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of electron-withdrawing groups, such as carbonyl or trifluoromethyl groups, would decrease the electron density on the pyrrolidine nitrogen. This would be predicted to reduce the basicity of the carboximidoate nitrogen, thereby decreasing its nucleophilicity and reactivity towards electrophiles. For example, 2-(trifluoromethyl)pyrrolidine is known to exhibit significantly lower basicity compared to unsubstituted pyrrolidine researchgate.net.

Steric Hindrance: The size and position of substituents on the pyrrolidine ring can introduce steric hindrance around the carboximidoate linkage. Bulky substituents, particularly at the 2- and 5-positions, can shield the carboximidoate from attack by other molecules, thereby slowing down reaction rates. This effect is a critical consideration in reaction kinetics nih.gov. The interplay between steric and electronic effects can be complex, with steric hindrance sometimes overriding electronic effects in determining reaction outcomes mdpi.com.

| Substituent Type | Position on Pyrrolidine Ring | Predicted Effect on Electron Density at Carboximidoate Nitrogen | Predicted Effect on Steric Hindrance | Predicted Impact on Reactivity with Electrophiles |

|---|---|---|---|---|

| Electron-Donating (e.g., -CH₃) | 3- or 4-position | Increase | Minimal | Increase |

| Electron-Withdrawing (e.g., -C(O)R) | 3- or 4-position | Decrease | Minimal | Decrease |

| Bulky Alkyl (e.g., -C(CH₃)₃) | 2- or 5-position | Slight Increase | Significant Increase | Decrease |

Further modifications to the pyrrolidine scaffold can be achieved through ring annulation (fusion of another ring) or heteroatom incorporation. These changes can dramatically alter the conformation and electronic properties of the parent molecule.

Ring Annulation: The fusion of an additional ring to the pyrrolidine can create bicyclic structures such as pyrrolizidines or indolizidines. Such annulation restricts the conformational flexibility of the five-membered ring, which can have a significant impact on the orientation of the carboximidoate substituent and its accessibility for reactions. The synthesis of such fused-ring systems can be achieved through various cyclization strategies nih.gov.

Heteroatom Incorporation: Replacing one of the carbon atoms of the pyrrolidine ring with a different heteroatom (e.g., oxygen to form an oxazolidine, or sulfur to form a thiazolidine) would create a new heterocyclic system with distinct electronic properties. For instance, the presence of a more electronegative oxygen atom in an oxazolidine ring would be expected to draw electron density away from the nitrogen atom, thereby reducing the basicity of the carboximidoate group. The synthesis of such heteroatom-containing pyrrolidine derivatives has been explored through various catalytic methods organic-chemistry.org.

Chemical Variations on the Cyclohexyl Moiety

The cyclohexyl group in this compound primarily influences the steric environment and lipophilicity of the molecule. Modifications to this moiety can fine-tune these properties.

Replacing the cyclohexyl group with other cycloalkyl or aliphatic chains can systematically alter the steric bulk and lipophilicity of the molecule.

Smaller Cycloalkyl Groups: Substitution with smaller rings, such as cyclopropyl or cyclobutyl groups, would reduce the steric hindrance around the carboximidoate nitrogen. This could potentially increase the rate of reactions involving this group.

Larger or Branched Aliphatic Groups: Conversely, introducing larger or more branched aliphatic groups, like a tert-butyl group, would significantly increase steric hindrance, likely leading to a decrease in reactivity.

Acyclic Aliphatic Chains: Replacing the cyclohexyl ring with a linear or branched alkyl chain would increase the conformational flexibility of this part of the molecule, which could influence how it interacts with other molecules or surfaces.

The cyclohexane ring exists predominantly in a chair conformation. If the ring is substituted, these substituents can occupy either axial or equatorial positions, and this can have profound stereochemical implications for the molecule's reactivity.

For an unsubstituted cyclohexyl group, the point of attachment to the carboximidoate nitrogen is, on average, neither axial nor equatorial due to rapid ring flipping. However, the introduction of substituents on the cyclohexyl ring can lock it into a preferred conformation. The orientation of the pyrrolidinecarboximidoate group (axial vs. equatorial) would then be fixed, which would affect its steric accessibility. Generally, equatorial substituents are sterically more accessible than axial ones.

Furthermore, the presence of stereocenters on the cyclohexyl ring introduces the possibility of diastereomers, which can exhibit different physical and chemical properties, including reaction rates. The stereospecific synthesis of such substituted cyclohexyl derivatives is an active area of research nih.gov.

Modulations of the Carboximidoate Linkage

The carboximidoate linkage (-C(=NR')OR'') is a key functional group that dictates much of the chemical reactivity of the molecule. Its properties can be modulated by altering the electronic nature of the atoms involved. Carboximidates, also known as imino ethers, are generally good electrophiles .

The reactivity of the carboximidoate group is influenced by the stability of the C=N double bond and the nature of the leaving group in nucleophilic substitution reactions. For instance, in the hydrolysis of N-acyl amidines, the reaction mechanism can be influenced by the electronic nature of the substituents nih.gov. The hydrolysis of N-substituted amides has also been shown to be sensitive to the size of the substituent on the carbonyl carbon psu.edu.

Modification of the Acyl Group: While the user's request focuses on this compound, which implies an N-acyl group derived from pyrrolidine-1-carboxylic acid, variations at the carbonyl carbon would significantly impact reactivity. Replacing the pyrrolidine ring with other amine-derived groups would fall under this category. The electronic properties of the N-acyl group will influence the electrophilicity of the carboximidoate carbon.

Modification of the O-Alkyl Group: The nature of the alkoxy group (-OR'') in a general carboximidoate structure R-C(=NR')OR'' can also be varied. Although not directly part of the specified molecule's name, if it were a methyl or ethyl carboximidoate, for example, changing this group would alter the leaving group ability in nucleophilic acyl substitution-type reactions.

Hydrolysis and Stability: The carboximidoate linkage is susceptible to hydrolysis, which would yield a carbamate and an amine. The rate of this hydrolysis would be dependent on pH and the electronic and steric factors discussed in the preceding sections. For instance, the acid-catalyzed hydrolysis of related N-substituted succinimides follows an A-2 mechanism jcsp.org.pk.

| Modification | Specific Change | Predicted Primary Effect | Anticipated Change in Reactivity |

|---|---|---|---|

| Pyrrolidine Ring | Introduction of EWG | Decreased basicity of carboximidoate N | Decreased nucleophilicity |

| Ring annulation | Conformational restriction | Altered steric accessibility | |

| Cyclohexyl Moiety | Replacement with smaller cycloalkyl | Reduced steric hindrance | Increased reaction rates at the carboximidoate |

| Introduction of bulky substituents | Conformational locking | Stereo-dependent reactivity | |

| Carboximidoate Linkage | Variation of O-alkyl group (hypothetical) | Altered leaving group ability | Modified susceptibility to nucleophilic attack |

Isomeric Forms and Their Chemical Distinctions

The concept of isomerism is central to understanding the properties of this compound. Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For this compound, several types of isomerism are theoretically possible, including constitutional isomers and stereoisomers.

While specific research on the isolated isomers of this compound is not extensively documented in publicly available literature, general principles of organic chemistry allow for the prediction of its potential isomeric forms. The pyrrolidine ring, a five-membered saturated heterocycle, typically adopts an envelope or twist conformation to minimize steric strain. The substituent at the nitrogen atom can be positioned in either a pseudo-equatorial or pseudo-axial orientation, leading to different conformational isomers. Furthermore, the cyclohexane ring exists predominantly in a chair conformation, with its substituent also capable of occupying equatorial or axial positions.

The interplay between the conformations of both the pyrrolidine and cyclohexane rings can give rise to a variety of diastereomers, particularly when considering the cis and trans relationships of substituents on the cyclohexane ring in analogues. The relative stability of these isomers is influenced by steric and electronic factors. For instance, bulky substituents generally favor an equatorial position to minimize steric hindrance.

Impact of Different O- and N-Substituents

The reactivity and properties of the core this compound structure can be significantly modulated by the introduction of different substituents on the oxygen and nitrogen atoms of the carboximidoate functional group.

O-Substituents: The nature of the O-alkyl group can influence the electronic properties of the carboximidoate. Electron-donating groups can increase the electron density on the oxygen atom, potentially affecting the basicity and nucleophilicity of the molecule. Conversely, electron-withdrawing groups can decrease the electron density, which may impact the stability of any intermediates formed during a reaction. The size of the O-alkyl group can also introduce steric effects, hindering the approach of reactants to the reactive centers of the molecule.

Synthesis and Comparative Reactivity Studies of Stereoisomeric Analogues

The synthesis of N-aryl-substituted pyrrolidines, for instance, has been achieved through methods like the reductive amination of diketones. Such methods can sometimes offer control over the stereochemical outcome, leading to the formation of specific diastereomers.

Once synthesized, the comparative reactivity of stereoisomeric analogues would be of significant interest. For example, in related systems, different stereoisomers have been shown to exhibit varying levels of biological activity. In a study on lactam analogues of U-50,488, which contain a pyrrolidinyl-cyclohexyl moiety, one diastereomer displayed significantly weaker and less selective binding to opioid receptors compared to its counterpart. This suggests that the spatial arrangement of the functional groups is critical for molecular recognition and reactivity.

A hypothetical comparative study of this compound stereoisomers could involve examining their rates of reaction in a standardized chemical transformation. The differences in reaction rates and product distributions would provide valuable information about the influence of stereochemistry on the transition state energies and reaction pathways.

Influence of Remote Substituents on the Core Chemical Reactivity

The chemical reactivity of a functional group can be influenced not only by its immediate chemical environment but also by substituents located at a distance within the same molecule. These "remote" substituent effects are transmitted through a combination of electronic (inductive and resonance) and steric effects.

While direct studies on the influence of remote substituents on the core chemical reactivity of this compound are scarce, research in other areas of organic chemistry has demonstrated the significance of this phenomenon. For example, studies on the stereoselectivity of glycosylation reactions have shown that remote electron-poor benzoate groups can lead to unexpectedly high stereoselectivities, a finding attributed to non-classical intramolecular hydrogen bonding.

In the context of this compound, a substituent on the cyclohexane ring, for example, could influence the reactivity of the distant carboximidoate group. An electron-withdrawing substituent on the cyclohexane ring could, through inductive effects, decrease the electron density across the molecule, potentially affecting the rates of reactions involving nucleophilic attack on the carboximidoate carbon. The position and stereochemistry of such a remote substituent would be critical in determining the magnitude of its effect.

Further research, including kinetic studies and computational modeling, would be necessary to fully elucidate the influence of remote substituents on the chemical reactivity of this compound and its analogues.

Future Research Directions and Unexplored Avenues for Cyclohexyl 1 Pyrrolidinecarboximidoate

Development of Highly Efficient and Selective Catalytic Systems for its Synthesis and Reactions

Future advancements in the utility of Cyclohexyl 1-pyrrolidinecarboximidoate are intrinsically linked to the development of more sophisticated catalytic systems. A primary focus will be the exploration of earth-abundant metal catalysts to replace precious metals, aligning with the principles of green and sustainable chemistry. nih.govbris.ac.uk The design of novel ligands will be crucial in tuning the reactivity and selectivity of these catalysts for both the synthesis of the imidoate and its subsequent transformations.

Furthermore, the development of organocatalysts presents a metal-free alternative, offering unique reactivity and selectivity profiles. beilstein-journals.org Research in this area could lead to milder reaction conditions and a reduced environmental footprint. The exploration of biocatalysis, using enzymes to mediate the synthesis and reactions of this compound, could provide unparalleled selectivity and sustainability.

| Catalyst Type | Potential Advantages for this compound | Research Focus |

| Earth-Abundant Metal Catalysts | Cost-effective, sustainable, reduced toxicity. nih.gov | Ligand design, reaction scope expansion, mechanistic studies. |

| Organocatalysts | Metal-free, mild reaction conditions, unique selectivity. beilstein-journals.org | Asymmetric synthesis, novel activation modes. |

| Biocatalysts | High selectivity, environmentally benign, sustainable. | Enzyme screening, directed evolution, process optimization. |

Exploration of Novel Reaction Manifolds and Unprecedented Transformations

Beyond its current applications, there is a significant opportunity to explore novel reaction manifolds for this compound. A key area of investigation will be C-H activation reactions, which would allow for the direct functionalization of the cyclohexyl or pyrrolidine (B122466) rings, providing access to a wide range of novel derivatives. beilstein-journals.org The development of catalytic systems that can selectively activate specific C-H bonds will be a major challenge and a significant breakthrough.

Furthermore, exploring unprecedented cycloaddition and rearrangement reactions involving the imidoate functionality could lead to the synthesis of complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. The unique electronic properties of the imidoate group could be harnessed to facilitate novel bond formations and skeletal reorganizations.

Integration with Flow Chemistry and Automated Synthesis Technologies

The integration of the synthesis and reactions of this compound with flow chemistry and automated platforms offers numerous advantages over traditional batch processes. springerprofessional.despringerprofessional.deacs.orgresearchgate.netsyrris.comnih.gov Flow chemistry enables precise control over reaction parameters, leading to improved yields, selectivity, and safety, especially for highly exothermic or rapid reactions. springerprofessional.deacs.org The small reactor volumes in flow systems also enhance safety when dealing with potentially hazardous reagents or intermediates. rsc.org

Automated synthesis platforms, coupled with flow reactors, can accelerate reaction optimization and the generation of compound libraries for screening purposes. syrris.com This high-throughput approach is particularly valuable for exploring the reactivity of this compound with a diverse range of substrates and for rapidly identifying optimal reaction conditions.

| Technology | Benefits for this compound Chemistry | Future Research |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability. springerprofessional.deacs.orgrsc.org | Multi-step continuous synthesis, integration with in-line purification. rsc.org |

| Automated Synthesis | High-throughput screening, rapid reaction optimization. syrris.com | Library synthesis for biological screening, closed-loop optimization. |

Advanced Characterization Techniques for Real-Time Reaction Monitoring

The development of specialized probes and flow cells compatible with these spectroscopic techniques will be essential for their effective integration with flow chemistry setups. beilstein-journals.org This will enable the continuous, real-time monitoring of reactions, providing a wealth of data for kinetic modeling and process optimization.

| Technique | Information Gained | Future Application |

| In-situ FTIR | Functional group changes, reaction initiation and endpoint. mt.comyoutube.com | Monitoring of transient intermediates, kinetic profiling. |

| In-situ NMR | Structural elucidation of intermediates, quantitative analysis. researchgate.netmagritek.combeilstein-journals.orgacs.org | Mechanistic studies in real-time, reaction optimization. |

| Mass Spectrometry | Identification of products and byproducts. | Coupling with flow reactors for online reaction analysis. |

Predictive Modeling and Data Science Approaches for Accelerated Discovery in Imidoate Chemistry

Predictive modeling and data science are poised to accelerate the discovery and development of new catalysts and reactions in imidoate chemistry. chemistryviews.orgyoutube.com Machine learning algorithms can be trained on existing reaction data to predict the outcome of new reactions, identify promising catalyst candidates, and optimize reaction conditions. chemistryviews.orgcolab.ws This data-driven approach can significantly reduce the number of experiments required, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of imidoates with their reactivity or biological activity. nih.govbio-hpc.euresearchgate.netnih.govresearchgate.net These models can guide the design of new this compound derivatives with desired properties. The integration of computational chemistry with experimental data will be key to building accurate and predictive models that can guide future research efforts.

| Approach | Application in Imidoate Chemistry | Potential Impact |

| Machine Learning | Catalyst screening, reaction outcome prediction, process optimization. chemistryviews.orgcolab.wsnih.gov | Accelerated discovery of new catalysts and reactions. |

| QSAR | Prediction of reactivity and biological activity. nih.govbio-hpc.euresearchgate.netnih.govresearchgate.net | Rational design of novel imidoate derivatives. |

| Computational Chemistry | Mechanistic investigation, transition state analysis. | Deeper understanding of reaction pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.